molecular formula C10H11NO3 B8497130 Methyl N-(3-acetylphenyl)carbamate CAS No. 87743-55-3

Methyl N-(3-acetylphenyl)carbamate

Cat. No. B8497130
M. Wt: 193.20 g/mol
InChI Key: YHXWVQDGBRJCPQ-UHFFFAOYSA-N
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Patent
US04654347

Procedure details

A mixture of m-aminoacetophenone, diisopropylethylamine, methyl chloroformate and dichloromethane was reacted as described in Example 1, giving 33.4 g of (3-acetylphenyl)carbamic acid, methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.C(N(C(C)C)CC)(C)C.Cl[C:21]([O:23][CH3:24])=[O:22]>ClCCl>[C:8]([C:4]1[CH:3]=[C:2]([NH:1][C:21](=[O:22])[O:23][CH3:24])[CH:7]=[CH:6][CH:5]=1)(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)NC(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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